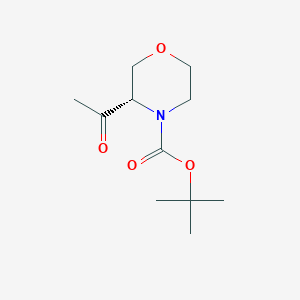
1-(3-Iodopropyl)-4-methoxybenzene
Übersicht
Beschreibung
1-(3-Iodopropyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C10H13IO and its molecular weight is 276.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Iodopropyl)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Iodopropyl)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis : Guo et al. (2017) reported the use of 1-iodo-4-methoxybenzene in palladium-catalyzed oxidative homocoupling and hydroxylation of 3-arylbenzo[d]isoxazoles. This research highlights its role in facilitating the catalytic cycle and minimizing cross-coupling, which is significant in synthetic chemistry (Guo et al., 2017).
Oxidation Studies : Zawadiak et al. (2003) explored the kinetics of free-radical chain oxidation of methoxybenzenes, including 1-ethyl-4-methoxybenzene. Their findings contribute to the understanding of the oxidizability of these compounds, relevant in industrial chemistry (Zawadiak et al., 2003).
Molecular Encapsulation : Kobayashi et al. (2003) studied the guest-induced assembly of molecular capsules using 1-iodo-4-methoxybenzene. Their research demonstrated its ability to facilitate the formation of a heterodimeric capsule, which is crucial in supramolecular chemistry (Kobayashi et al., 2003).
Cross-Coupling Reactions : Denmark and Wang (2005) utilized 1-iodo-4-methoxybenzene in palladium-catalyzed cross-coupling reactions. This study contributes to the development of efficient synthetic methods for complex organic molecules (Denmark & Wang, 2005).
Atmospheric Chemistry : Sun et al. (2016) investigated the ozonolysis of methoxybenzene, which is relevant in understanding its behavior as a potential air pollutant. This research provides insights into the environmental impact of such compounds (Sun et al., 2016).
Thermochemical Analysis : Varfolomeev et al. (2010) conducted thermochemical studies on methoxyphenols and dimethoxybenzenes. Their research provides valuable data on the thermodynamic properties of these compounds, relevant in various chemical processes (Varfolomeev et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-iodopropyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAFBABZCQWYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodopropyl)-4-methoxybenzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

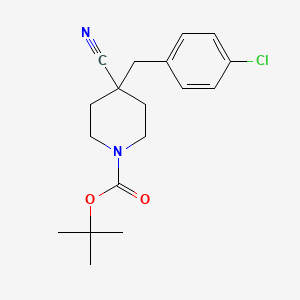
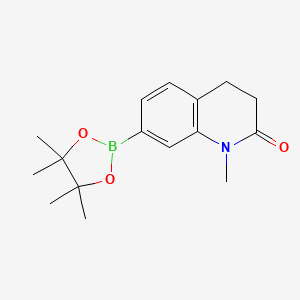
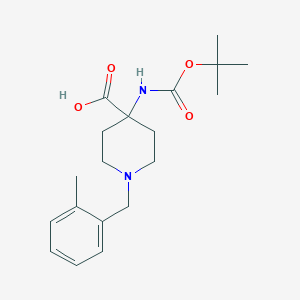
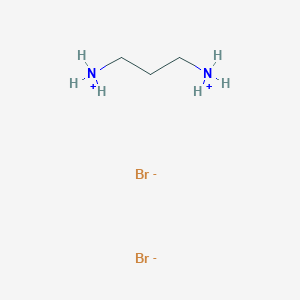

![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8098058.png)
![5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8098063.png)
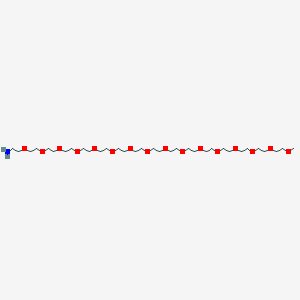


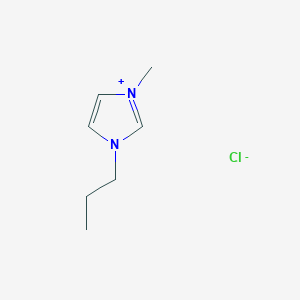
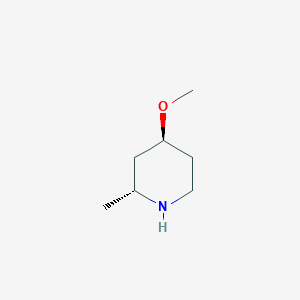
![2-[[4-(Boc-amino)methyl]phenoxy]acetic acid](/img/structure/B8098080.png)
